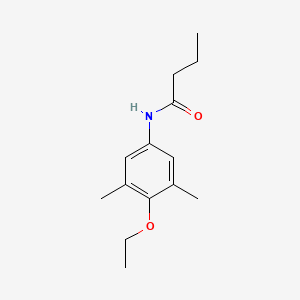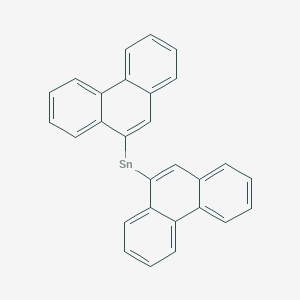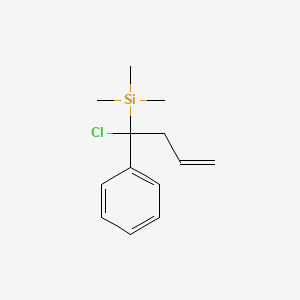
3-Octadecyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octadecyl-1H-pyrrole-2-carbaldehyde is a derivative of pyrrole-2-carboxaldehyde, characterized by the presence of an octadecyl group at the third position of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of pyrrole-2-carboxaldehyde with octadecylamine under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, with a strong acid like hydrochloric acid or sulfuric acid acting as a catalyst. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Octadecyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Octadecyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-Octadecyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Octadecyl-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 3-Octadecyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydrophobic octadecyl chain can facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function .
Similar Compounds:
Pyrrole-2-carboxaldehyde: The parent compound, lacking the octadecyl group.
3-Methyl-1H-pyrrole-2-carbaldehyde: A similar compound with a methyl group instead of an octadecyl group.
3-Phenyl-1H-pyrrole-2-carbaldehyde: A derivative with a phenyl group at the third position.
Uniqueness: this compound is unique due to its long hydrophobic octadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its potential for applications in materials science and biological systems, distinguishing it from other pyrrole-2-carboxaldehyde derivatives .
Eigenschaften
| 93362-23-3 | |
Molekularformel |
C23H41NO |
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
3-octadecyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C23H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-24-23(22)21-25/h19-21,24H,2-18H2,1H3 |
InChI-Schlüssel |
ARPHYDIAUDPWOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=C(NC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
